molecular formula C25H25NO5 B12179409 N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide

Cat. No.: B12179409
M. Wt: 419.5 g/mol
InChI Key: TUQZUBHXGLYKAW-UHFFFAOYSA-N
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Description

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a synthetic psoralen derivative characterized by a furochromen core substituted with 3,5,9-trimethyl groups and a propanamide side chain linked to a 4-hydroxyphenylethyl moiety. Psoralen derivatives are widely studied for their biological activities, including enzyme inhibition, antifungal properties, and phototherapeutic applications . The structural complexity of this compound, particularly its methyl substitutions and hydroxyphenyl ethyl group, distinguishes it from related derivatives and may influence its pharmacological profile, solubility, and target interactions.

Properties

Molecular Formula

C25H25NO5

Molecular Weight

419.5 g/mol

IUPAC Name

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanamide

InChI

InChI=1S/C25H25NO5/c1-14-13-30-23-16(3)24-21(12-20(14)23)15(2)19(25(29)31-24)8-9-22(28)26-11-10-17-4-6-18(27)7-5-17/h4-7,12-13,27H,8-11H2,1-3H3,(H,26,28)

InChI Key

TUQZUBHXGLYKAW-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCCC4=CC=C(C=C4)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide typically involves multiple steps, starting with the preparation of the furochromenyl core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions. The hydroxyphenyl ethyl group is then introduced via a coupling reaction, often using reagents such as coupling agents and catalysts to facilitate the process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the furochromenyl moiety can be reduced to form alcohols.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkoxides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group would yield quinones, while reduction of the carbonyl group would produce alcohols.

Scientific Research Applications

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide involves its interaction with molecular targets and pathways within biological systems. The hydroxyphenyl group can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The furochromenyl moiety may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Furochromen Substituents Functional Group Key Structural Feature Reference
Target Compound 3,5,9-Trimethyl Propanamide + 4-hydroxyphenylethyl High methyl substitution
NFP (ZINC08764437) 3,5-Dimethyl Propanamide + imidazolylethyl Imidazole side chain
I-10 (Sulfonohydrazide) 3-Phenyl, 5,9-Dimethyl Sulfonohydrazide + iodophenyl Halogenated aryl group
3-{3,5,9-Trimethyl...}propanoic Acid 3,5,9-Trimethyl Propanoic acid Carboxylic acid functionality
N-(Cynomethyl)-...acetamide (Compound 86) 5-Methyl, 3-Phenyl Acetamide + cynomethyl Phenyl substitution

Enzyme Inhibition

  • NFP : Demonstrated strong binding to Cathepsin L (XP score: -9.2 kcal/mol) with interactions involving Trp26, Gly68, and Leu69 .

Antifungal Activity

  • Sulfonohydrazide derivatives (e.g., I-10, I-14) show fungicidal activity, with I-14 achieving 92% yield and efficacy against Botrytis cinerea . The target compound’s amide group may reduce antifungal potency compared to sulfonohydrazides but improve metabolic stability.

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Molecular Weight Melting Point (°C) Solubility Profile Reference
Target Compound ~572.17* Not reported Moderate (amide group)
I-10 (Sulfonohydrazide) ~660.23 276–277 Low (iodophenyl group)
3-{3,5,9-Trimethyl...} Acid ~342.34 Not reported High (carboxylic acid)
NFP ~452.50 Not reported Moderate (imidazole)

*Calculated from LC/MS data in .

  • Solubility: The target compound’s amide group likely improves aqueous solubility compared to sulfonohydrazides (e.g., I-10) but remains less soluble than carboxylic acid analogs .
  • Thermal Stability: High melting points in sulfonohydrazides (e.g., I-10: 276–277°C) suggest greater crystallinity, whereas amides may exhibit lower melting points .

Biological Activity

N-[2-(4-hydroxyphenyl)ethyl]-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H23NO5, with a molecular weight of approximately 405.4 g/mol. The structure features a hydroxyphenyl ethyl group and a furochromenyl moiety, which contribute to its unique properties and interactions within biological systems.

Property Details
Molecular FormulaC24H23NO5
Molecular Weight405.4 g/mol
IUPAC NameThis compound
InChI KeyNBYNBSHGFHPLSS-UHFFFAOYSA-N

This compound exhibits its biological activity through several mechanisms:

  • Hydrogen Bonding : The hydroxyphenyl group can form hydrogen bonds with various biological molecules, enhancing its interaction with enzymes and receptors.
  • Hydrophobic Interactions : The furochromenyl moiety may interact with hydrophobic regions in proteins, influencing their functional activities.
  • Enzyme Modulation : These interactions can modulate the activity of key enzymes involved in metabolic pathways.

Anti-Cancer Activity

Research indicates that compounds similar to this compound demonstrate significant anti-cancer properties. For instance:

  • A study evaluated the cytotoxic effects against breast cancer cell lines (MCF-7). Compounds in this class showed IC50 values indicating moderate to strong cytotoxicity.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • In vitro assays demonstrated inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in inflammatory processes. The presence of specific functional groups was correlated with higher inhibitory activity.

Case Studies and Research Findings

  • Cytotoxicity Assays : A series of experiments were conducted to assess the cytotoxic effects on various cancer cell lines. Results indicated that modifications in the phenolic structure significantly influenced the potency against MCF-7 cells.
    Compound Cell Line IC50 (µM)
    Compound AMCF-710.4
    Compound BMCF-75.4
  • Enzyme Inhibition Studies : The compound was tested for its ability to inhibit COX and LOX enzymes. The findings suggested that structural modifications could enhance enzyme binding affinity.
    Enzyme Inhibition (%) at 50 µM
    COX-145
    COX-260
    LOX55

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